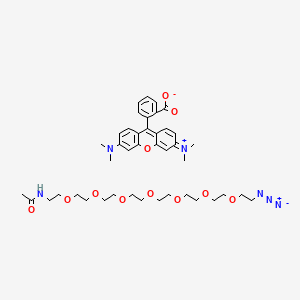
Tamra-peg7-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamra-peg7-N3 is a derivative of the dye tetramethylrhodamine (TAMRA) that contains seven polyethylene glycol (PEG) units. This compound is widely used in scientific research due to its fluorescent properties and ability to undergo specific chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
準備方法
Synthetic Routes and Reaction Conditions
Tamra-peg7-N3 is synthesized by attaching seven PEG units to the TAMRA dye. The synthesis involves the following steps:
Activation of TAMRA: The TAMRA dye is activated by introducing reactive groups such as carboxyl or amine groups.
PEGylation: Seven PEG units are attached to the activated TAMRA dye through a series of chemical reactions, typically involving ester or amide bond formation.
Azide Introduction: An azide group is introduced to the PEGylated TAMRA dye, enabling it to participate in click chemistry reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of TAMRA dye are activated and PEGylated using automated reactors.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反応の分析
Types of Reactions
Tamra-peg7-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAc: Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.
SPAAC: Does not require a catalyst and can proceed under mild conditions in aqueous or organic solvents.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications .
科学的研究の応用
Tamra-peg7-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of advanced materials and sensors
作用機序
Tamra-peg7-N3 exerts its effects through its fluorescent properties and ability to undergo specific chemical reactions. The azide group allows it to participate in click chemistry reactions, forming stable triazole-linked conjugates. These conjugates can be used for labeling and imaging applications, enabling the study of molecular interactions and biological processes .
類似化合物との比較
Tamra-peg7-N3 is unique due to its combination of fluorescent properties and PEGylation, which enhances its solubility and biocompatibility. Similar compounds include:
Tamra-peg4-N3: Contains four PEG units and has similar applications but with different solubility and biocompatibility properties.
Tamra-peg12-N3: Contains twelve PEG units, offering enhanced solubility and biocompatibility compared to this compound
特性
分子式 |
C42H58N6O11 |
|---|---|
分子量 |
822.9 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H36N4O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(23)20-2-4-24-6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-25-5-3-21-22-19/h5-14H,1-4H3;2-17H2,1H3,(H,20,23) |
InChIキー |
BCVDBMWWYUGLRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


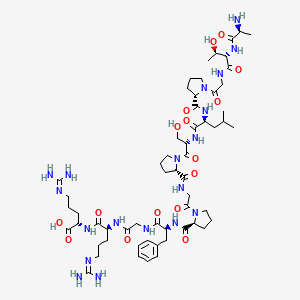

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
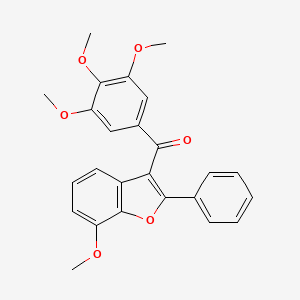
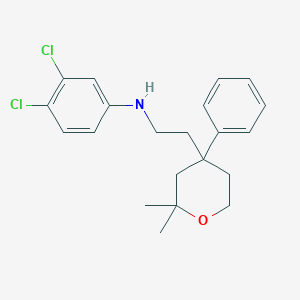
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)

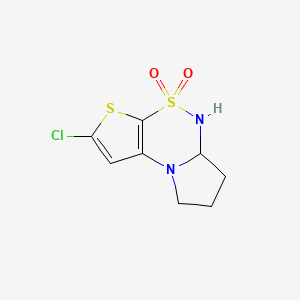
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
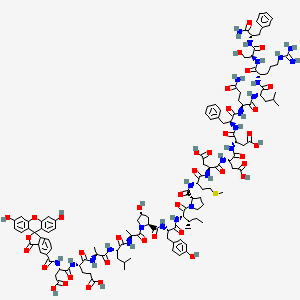

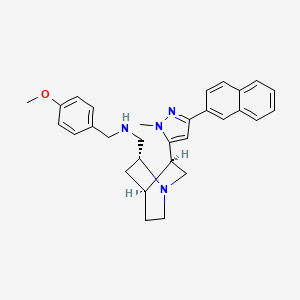
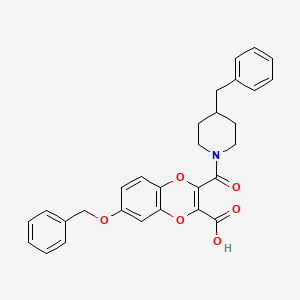
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
